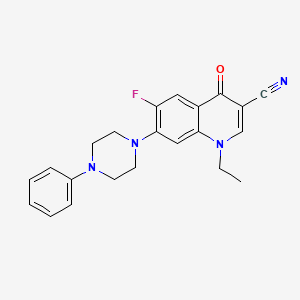

![molecular formula C18H19N3O2S2 B2443394 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 862975-61-9](/img/structure/B2443394.png)

2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are used in the synthesis of a variety of medicinal agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the compound , is characterized by a benzene ring fused with a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized through diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other methods .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Synthesis and Biological Activity

Researchers have synthesized novel heterocyclic compounds derived from related chemical structures, aiming to explore their analgesic, anti-inflammatory, and antimicrobial activities. For instance, Abu-Hashem et al. (2020) synthesized compounds displaying significant inhibitory activity on cyclooxygenase-2 (COX-2), with notable analgesic and anti-inflammatory properties. Similarly, compounds synthesized by Helal et al. (2013) showed significant antibacterial and antifungal activities, comparing favorably with standard agents like Ampicillin and Flucanazole in some cases. These studies demonstrate the potential of derivatives of the compound for the development of new therapeutic agents with anti-inflammatory, analgesic, and antimicrobial effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020); (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Inhibition of Cell Adhesion

The inhibition of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 by derivatives similar to 2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide indicates potential anti-inflammatory applications. Boschelli et al. (1995) reported that certain derivatives reduced the adherence of neutrophils to activated endothelial cells, suggesting a mechanism for mitigating inflammatory responses (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Antimicrobial and Antifungal Agents

Derivatives of the compound have shown potential as antibacterial and antifungal agents. Badne et al. (2011) described the synthesis of derivatives with antimicrobial activity, emphasizing the utility of such compounds in addressing microbial resistance (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Cytotoxic Activity

Research into the cytotoxic activity of related compounds has been conducted with the aim of discovering new anticancer agents. Bu et al. (2000) explored the growth inhibition properties of carboxamide derivatives on cancer cell lines, contributing to the ongoing search for more effective cancer therapies (Bu, Deady, & Denny, 2000).

Mécanisme D'action

- Unfortunately, specific information about the exact targets of this compound is not readily available in the literature I’ve accessed .

Target of Action

Biochemical Pathways

Result of Action

Orientations Futures

Propriétés

IUPAC Name |

2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c1-9-3-5-11-13(7-9)24-17(15(11)16(19)22)21-18-20-12-6-4-10(23-2)8-14(12)25-18/h4,6,8-9H,3,5,7H2,1-2H3,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTPUPYCOVCATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

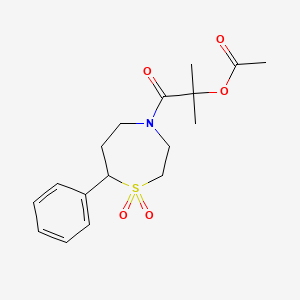

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2443313.png)

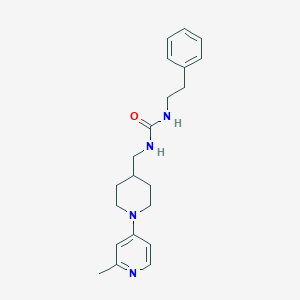

![2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2443316.png)

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)

![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)

![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)

![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)